1,8-Bis(triethoxysilyl)octane
Overview
Description
1,8-Bis(triethoxysilyl)octane: is an organosilicon compound with the molecular formula C20H46O6Si2 and a molecular weight of 438.76 g/mol . It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers . This compound is commonly used as a silane coupling agent, which can react with the surface of inorganic or organic materials to improve adhesion and interface compatibility .
Mechanism of Action
Target of Action
1,8-Bis(triethoxysilyl)octane is a chemical intermediate
Mode of Action
The mode of action of this compound involves its interaction with moisture and water, which leads to the formation of ethanol . This reaction is a hydrolysis process, which is a common reaction for silanes.
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of ethanol, which is the hydrolysis product of this compound . Ethanol is metabolized to acetaldehyde and acetic acid .
Pharmacokinetics
It is known that overexposure to ethanol, the hydrolysis product of this compound, by skin absorption, inhalation, or ingestion may have a narcotic effect .
Result of Action
The result of the action of this compound is the production of ethanol, which can have a narcotic effect when overexposed . Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and water, which can lead to the formation of ethanol . The US OSHA PEL (TWA) for ethanol is 1000 ppm .
Biochemical Analysis
Biochemical Properties
It is known to react with the surfaces of both organic and inorganic materials, improving their adhesion properties and interfacial compatibility .
Cellular Effects
It is known that the hydrolysis product of this compound is ethanol . Overexposure to ethanol can have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness .
Temporal Effects in Laboratory Settings
It is known to react slowly with moisture and water .
Metabolic Pathways
Its hydrolysis product, ethanol, is metabolized to acetaldehyde and acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Bis(triethoxysilyl)octane can be synthesized by reacting 1,8-dichlorooctane with triethoxysilane . The reaction typically involves the replacement of chlorine atoms in 1,8-dichlorooctane with triethoxysilane groups, followed by purification and crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:
- Reacting 1,8-dichlorooctane with triethoxysilane in the presence of a catalyst.
- Purifying the product through distillation or crystallization.
- Ensuring the final product meets industry standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1,8-Bis(triethoxysilyl)octane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form ethanol and silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked structures.
Common Reagents and Conditions:
Hydrolysis: Water or moisture is required for the hydrolysis reaction.
Condensation: Acidic or basic catalysts can be used to facilitate the condensation reaction.
Major Products Formed:
Hydrolysis: Ethanol and silanol groups.
Condensation: Siloxane bonds and cross-linked structures.
Scientific Research Applications
1,8-Bis(triethoxysilyl)octane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 1,4-Bis(triethoxysilyl)benzene
- 1,8-Octanediylbis(triethoxysilane)
- 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane
Uniqueness: 1,8-Bis(triethoxysilyl)octane is unique due to its ability to form highly stable cross-linked structures with enhanced hydrolytic stability. This property makes it particularly useful in applications requiring long-term durability and environmental resistance .
Properties
IUPAC Name |
triethoxy(8-triethoxysilyloctyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJVUUALHWJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
503065-10-9 | |
Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30626459 | |
Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-60-4 | |
Record name | 1,8-Bis(triethoxysilyl)octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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